molecular formula C10H15Br2N B8319079 (R)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide CAS No. 100596-37-0

(R)-2-bromo-N-(1-phenylethyl)ethanamine hydrobromide

Cat. No. B8319079
Key on ui cas rn: 100596-37-0
M. Wt: 309.04 g/mol
InChI Key: COXLNWYFVXMNNR-SBSPUUFOSA-N
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Patent
US06252076B1

Procedure details

100 g (605.32 mmole) of N-(2-hydroxyethyl)-α-methylbenzylamine produced in Example 5(1) above was suspended in 515 ml of 48% aqueous hydrobromic acid solution and the resulting suspension was reacted at 126° C. for 30 minutes under refluxing. The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 465 ml of aqueous hydrobromic acid and water, the reaction by-product, was removed. The residue was dissolved in 550 ml of acetone, and 500 ml of ethyl acetate and 670 ml of ether were added thereto. The reaction solution was stirred for 30 minutes, cooled to 0° C. and then allowed to stand for 3 hours. The resulting solid product was filtered, washed with 400 ml of ethyl acetate and then dried to obtain 97 g of the first crop of the title compound. The filtrate was then concentrated. The residue was dissolved in 450 ml of acetone, diluted with 680 ml of ether and then allowed to stand at 0° C. for 12 hours. The resulting solid product was filtered, collected, and washed with 450 ml of ethyl acetate to obtain 32.5 g of the second crop of the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
515 mL
Type
reactant
Reaction Step Two
Name
title compound
Yield
69.23%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][NH:4][CH:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[BrH:13]>>[BrH:13].[Br:13][CH2:2][CH2:3][NH:4][CH:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OCCNC(C1=CC=CC=C1)C
Step Two
Name
Quantity
515 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting suspension was reacted at 126° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 465 ml of aqueous hydrobromic acid and water
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction by-product, was removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 550 ml of acetone
ADDITION
Type
ADDITION
Details
500 ml of ethyl acetate and 670 ml of ether were added
WAIT
Type
WAIT
Details
to stand for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting solid product was filtered
WASH
Type
WASH
Details
washed with 400 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
title compound
Type
product
Smiles
Br.BrCCNC(C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06252076B1

Procedure details

100 g (605.32 mmole) of N-(2-hydroxyethyl)-α-methylbenzylamine produced in Example 5(1) above was suspended in 515 ml of 48% aqueous hydrobromic acid solution and the resulting suspension was reacted at 126° C. for 30 minutes under refluxing. The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 465 ml of aqueous hydrobromic acid and water, the reaction by-product, was removed. The residue was dissolved in 550 ml of acetone, and 500 ml of ethyl acetate and 670 ml of ether were added thereto. The reaction solution was stirred for 30 minutes, cooled to 0° C. and then allowed to stand for 3 hours. The resulting solid product was filtered, washed with 400 ml of ethyl acetate and then dried to obtain 97 g of the first crop of the title compound. The filtrate was then concentrated. The residue was dissolved in 450 ml of acetone, diluted with 680 ml of ether and then allowed to stand at 0° C. for 12 hours. The resulting solid product was filtered, collected, and washed with 450 ml of ethyl acetate to obtain 32.5 g of the second crop of the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
515 mL
Type
reactant
Reaction Step Two
Name
title compound
Yield
69.23%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][NH:4][CH:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[BrH:13]>>[BrH:13].[Br:13][CH2:2][CH2:3][NH:4][CH:5]([CH3:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OCCNC(C1=CC=CC=C1)C
Step Two
Name
Quantity
515 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting suspension was reacted at 126° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was then distilled for 2 hours under normal pressure at constant temperature and 465 ml of aqueous hydrobromic acid and water
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction by-product, was removed
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 550 ml of acetone
ADDITION
Type
ADDITION
Details
500 ml of ethyl acetate and 670 ml of ether were added
WAIT
Type
WAIT
Details
to stand for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting solid product was filtered
WASH
Type
WASH
Details
washed with 400 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
title compound
Type
product
Smiles
Br.BrCCNC(C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69.23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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